Dex-ncs - 131567-23-2

Dex-ncs

Catalog Number: EVT-1205629
CAS Number: 131567-23-2
Molecular Formula: C25H32FNO4S2
Molecular Weight: 493.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dextran nanocapsules, often referred to as Dex-nanocapsules, are a type of drug delivery system derived from dextran, a polysaccharide produced by certain bacteria. These nanocapsules are characterized by their hydrophilic nature and biocompatibility, making them suitable for various biomedical applications. The classification of dextran nanocapsules falls under the category of polymeric nanoparticles, which are utilized in targeted drug delivery, imaging, and therapeutic applications.

Source and Classification

Dextran is sourced from the fermentation of sucrose by specific strains of bacteria such as Leuconostoc mesenteroides. The classification of dextran nanocapsules includes:

  • Polymeric Nanoparticles: These are defined by their polymeric nature and ability to encapsulate drugs.
  • Biodegradable Nanocarriers: Due to their natural origin, dextran nanocapsules are biodegradable and non-toxic.
  • Hydrophilic Nanocarriers: Their hydrophilic properties facilitate the solubilization of hydrophilic drugs.
Synthesis Analysis

Methods

Dextran nanocapsules can be synthesized using various methods, with inverse miniemulsion polymerization being a prominent technique. This method allows for the formation of uniform nanocapsules with precise control over size and morphology.

Technical Details

  • Inverse Miniemulsion Polymerization: This technique involves dispersing an organic phase containing the monomer in an aqueous phase, stabilized by surfactants. The process is initiated by radical polymerization, resulting in the formation of dextran-based nanocapsules with an average size of approximately 0.25 µm .
Molecular Structure Analysis

Structure

Dextran is a branched polysaccharide composed of glucose units linked primarily by α(1→6) glycosidic bonds, with occasional α(1→3) linkages. The molecular structure can be represented as follows:

 C6H10O5 n\text{ C}_6\text{H}_{10}\text{O}_5\text{ }_n

where nn indicates the number of repeating units.

Data

The molecular weight of dextran can vary significantly depending on its source and method of production, typically ranging from 5 kDa to 2 MDa. The specific structural characteristics influence the physical properties and functional applications of dextran nanocapsules.

Chemical Reactions Analysis

Reactions

Dextran nanocapsules undergo several chemical reactions during synthesis and functionalization:

  • Polymerization Reactions: Initiated through radical mechanisms during the synthesis process.
  • Cross-linking Reactions: Often employed to enhance stability and control drug release rates.
  • Modification Reactions: Functional groups on dextran can be modified to improve drug loading capacity or target specific cells.

Technical Details

The use of cross-linkers such as glutaraldehyde or carbodiimides can facilitate the formation of stable networks within the nanocapsules, enhancing their mechanical properties .

Mechanism of Action

Process

The mechanism of action for dextran nanocapsules primarily revolves around their ability to encapsulate therapeutic agents and release them in a controlled manner. Upon administration:

  1. Cell Uptake: The hydrophilic nature aids in cellular uptake through endocytosis.
  2. Controlled Release: The encapsulated drug is released in response to specific stimuli (e.g., pH changes or enzymatic activity).

Data

Studies have shown that dextran-based systems can achieve sustained release profiles over extended periods, making them suitable for chronic disease management .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water due to its hydrophilic nature.
  • Size: Typically ranges from 100 nm to 500 nm depending on synthesis conditions.
  • Morphology: Can be tailored through synthesis parameters to achieve desired shapes (spherical, rod-like).

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Biocompatibility: Non-toxic and well-tolerated in biological systems.
Applications

Dextran nanocapsules have a wide array of scientific uses:

  • Drug Delivery Systems: Targeted delivery of anticancer drugs or antibiotics.
  • Imaging Agents: Used as contrast agents in medical imaging due to their ability to encapsulate imaging agents.
  • Tissue Engineering: Serve as scaffolds for cell growth and tissue regeneration due to their biocompatibility.
Molecular Structure and Ligand Binding Dynamics of Dexamethasone

Crystallographic Analysis of Dexamethasone-Receptor Complexes

Glucocorticoid Receptor (GR) Ligand Binding Domain (LBD) Architecture

The glucocorticoid receptor ligand binding domain (GR-LBD) adopts a highly conserved α-helical sandwich fold characteristic of nuclear receptors, comprising 12 α-helices (H1-H12) and four β-strands arranged in a three-layered antiparallel structure. This architecture embeds a hydrophobic ligand-binding pocket (LBP) at its core, with a volume of approximately 540 ų when bound to dexamethasone. The pocket is strategically positioned at the C-terminal half of the domain, capped by helix H12 (the activation function-2/AF-2 helix), which undergoes ligand-dependent conformational changes critical for coactivator recruitment [2] [6] [9].

Crystallographic studies reveal that dexamethasone anchors within the GR-LBD through a conserved hydrogen-bonding network:

  • The C3-ketone of dexamethasone's A-ring forms dual hydrogen bonds with Gln570 and Arg611 in helix H5 and the H3-H5 loop, respectively.
  • The C11β-hydroxyl group donates a hydrogen bond to Asn564 in helix H3.
  • The C20-C21 dihydroxyacetone side chain interacts with Thr739 and Gln642 in helix H11 [2] [6].

Table 1: Structural Features of Steroid Receptor Ligand-Binding Domains

ReceptorLBD PDB IDLigand Pocket Volume (ų)Key Dexamethasone-Interacting Residues
GR (glucocorticoid)4UDC540Gln570, Arg611, Asn564, Thr739, Gln642
MR (mineralocorticoid)-~590Gln776, Arg817, Asn770, Thr945, Gln848
AR (androgen)1E3G420Gln711, Arg752, Asn705, Thr877

Intermolecular β-Sheet Dimerization in GR-LBD Complexes

GR dimerization on DNA response elements (GREs) is mediated primarily through DNA-binding domain (DBD) interactions, forming a symmetrical homodimer that recognizes inverted repeat GREs (5′-AGAACAnnnTGTTCT-3′). Crystallographic analysis of the GR DBD-DNA complex reveals that each DBD monomer inserts a recognition helix into the DNA major groove, with dimerization stabilized through a D-loop-mediated interface involving residues Gly458, Ser459, and Val462 [2].

Notably, the LBD contributes an auxiliary dimerization interface through an intermolecular β-sheet formed by residues from the H1-H3 loop (β-strand) of each monomer. This interface, observed in GR-LBD crystals bound to dexamethasone, involves hydrogen bonding between backbone atoms of residues 527–530 (Leu-Ile-Arg-Lys) and hydrophobic packing of Leu548 and Leu555. Mutational disruption of this β-sheet interface reduces transcriptional activation without affecting ligand binding or nuclear translocation, highlighting its functional significance in GR dimer stability and coactivator assembly [2] [6].

Structural Selectivity for Endogenous Steroid Hormones

The GR-LBD exhibits remarkable selectivity for glucocorticoids over structurally similar steroids through precise steric and electrostatic constraints:

  • A-ring specificity: The GR pocket optimally accommodates Δ⁴-3-ketone A-rings. Substitution at C1 or C2 (as in estrogens) disrupts hydrogen bonding with Gln570/Arg611 [6] [7].
  • C17 specificity: Dexamethasone’s C17α-hydroxyl and C21-hydroxyl groups are essential for GR selectivity. Mineralocorticoid receptor (MR) tolerates non-hydroxylated C17 (e.g., aldosterone) due to Leu848 substitution for GR’s Gln642, enlarging the MR pocket [6] [8].
  • C11 specificity: The C11β-hydroxyl of cortisol and dexamethasone is critical for GR activation. Receptors lacking this interaction (e.g., progesterone receptor) exhibit reduced glucocorticoid response [7].

The F602S mutation in crystallized GR-LBD (present in AncGR2 structures) enhances protein stability and crystallizability without perturbing the dexamethasone binding mode or pocket architecture, confirming the robustness of this selectivity mechanism [6].

Comparative Analysis of Dexamethasone Binding to Nuclear Receptors

GR vs. Mineralocorticoid Receptor (MR) Binding Pockets

Despite 94% sequence identity in their DNA-binding domains and 57% in LBDs, GR and MR exhibit divergent ligand specificity profiles. Crystallographic and biochemical analyses reveal that dexamethasone binds both receptors but with higher GR selectivity driven by subtle structural variations:

  • Steric gatekeepers: MR contains Leu848 (equivalent to GR's Gln642) which enlarges its ligand pocket by ~50 ų, permitting binding of steroids lacking the C17α-hydroxyl (e.g., aldosterone). The Gln642→Leu substitution in GR significantly increases MR-like promiscuity [6] [8] [9].
  • Electrostatic differences: MR Arg817 (homologous to GR Arg611) adopts a distinct rotamer conformation, weakening hydrogen bonding with the A-ring ketone of dexamethasone. Molecular dynamics simulations confirm reduced residence time for dexamethasone in MR versus GR [8] [9].
  • Dimerization consequences: MR-GR heterodimers form preferentially at GREs during glucocorticoid pulse peaks when both receptors are co-occupied. Crystallographic and FRAP analyses demonstrate that these heterocomplexes exhibit DNA dissociation kinetics intermediate between MR homodimers (slow) and GR homodimers (fast), suggesting allosteric communication between subunits [8].

Role of Hydrophobic Core Interactions in Ligand Retention

Hydrophobic interactions constitute the dominant driving force for dexamethasone retention within the GR-LBD, contributing ~80% of the binding energy according to computational free energy decomposition:

  • The steroid core (rings B, C, and D) embeds in a hydrophobic cleft formed by residues Leu604, Met604, Trp610, Phe623, Leu732, Met738, and Phe749. Mutations at these positions (e.g., Phe623Ala) reduce dexamethasone affinity >100-fold [3] [7] [9].
  • Dexamethasone's C16α-methyl group and C9-C11 halogenation (in fluorinated derivatives) enhance hydrophobic contacts with Val571, Ala573, and Met604, explaining its 5–10-fold higher affinity than cortisol [6] [9].
  • Ligand dissociation kinetics studies using fluorescence recovery after photobleaching (FRAP) reveal that dexamethasone dissociates from GR with a half-time (t₁/₂) of ~10 minutes, significantly slower than cortisol (t₁/₂ = minutes). This prolonged retention correlates with dexamethasone's enhanced transcriptional potency and is attributed to optimized hydrophobic complementarity rather than hydrogen bonding [1] [5].

Table 2: Hydrophobic Interactions of Dexamethasone Analogues in Steroid Receptors

LigandStructural ModificationGR Kd (nM)MR Kd (nM)Key Hydrophobic Contacts
Dexamethasone9α-F, 16α-Me5.040Val571, Ala573, Met604, Leu732
CortisolNone5010Met604, Leu732 (weaker)
Dex-ncs21-SCH₂CH₂NCS8.235Val571, Met604 + extended C21 interactions
Corticosterone11β-OH, no 17α-OH1500.5Leu732, Met738 (MR selective)

Dex-ncs Specific Binding Dynamics:The dexamethasone derivative Dex-ncs (dexamethasone-21-thiocyanate) retains high-affinity GR binding (Kd = 8.2 nM) by exploiting the GR-LBD's conformational adaptability. Its 21-thiocyanate-ethylthioether extension protrudes toward the solvent-accessible channel formed by helices H6 and H7, forming additional hydrophobic contacts with Met565 and Leu569 without displacing helix H12. Molecular docking and dynamics simulations confirm that Dex-ncs occupies ~90% of the GR pocket volume (versus 75% for dexamethasone), yet maintains the agonist conformation of H12. This extended pharmacophore illustrates the GR-LBD's capacity for ligand-induced pocket expansion, a phenomenon also observed with deacylcortivazol-bound GR where the pocket volume doubles to 1070 ų [3] [4] [9].

Properties

CAS Number

131567-23-2

Product Name

Dex-ncs

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-[2-(2-isothiocyanatoethylsulfanyl)acetyl]-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C25H32FNO4S2

Molecular Weight

493.7 g/mol

InChI

InChI=1S/C25H32FNO4S2/c1-15-10-19-18-5-4-16-11-17(28)6-7-22(16,2)24(18,26)20(29)12-23(19,3)25(15,31)21(30)13-33-9-8-27-14-32/h6-7,11,15,18-20,29,31H,4-5,8-10,12-13H2,1-3H3/t15-,18+,19+,20+,22+,23+,24+,25+/m1/s1

InChI Key

WTZZZLTVUGGSLC-DCWIGXARSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C

Synonyms

Dex-NCS
dexamethasone 21-(beta-isothiocyanatoethyl)thioethe

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CSCCN=C=S)O)C)O)F)C

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